Lactoferricin B (4-14), bovine (TFA)

Description

Contextualization within Lactoferrin-Derived Antimicrobial Peptides

Lactoferrin and its derived peptides, including lactoferricins, are key components of the body's first line of defense against pathogens. mdpi.com These peptides exhibit a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, viruses, and parasites. mdpi.commdpi.com The antimicrobial power of these peptides often surpasses that of the parent lactoferrin molecule. nih.gov Their mechanism of action frequently involves disrupting the microbial cell membrane, leading to cell death. toku-e.commdpi.com Bovine lactoferricin (B1576259), in particular, is noted to be more potent than lactoferricins from other species. mdpi.com

Enzymatic Generation of Lactoferricin B (4-14) from Bovine Lactoferrin

Lactoferricin B is generated through the proteolytic cleavage of bovine lactoferrin. nih.gov This process can occur naturally in the stomach through the action of digestive enzymes like pepsin under acidic conditions. nih.govcambridge.org Various proteases, including pepsin and chymosin, have been used in laboratory and industrial settings to produce lactoferricin B from bovine lactoferrin. uq.edu.auresearchgate.net The specific fragment, Lactoferricin B (4-14), represents a core active region of the larger lactoferricin B peptide.

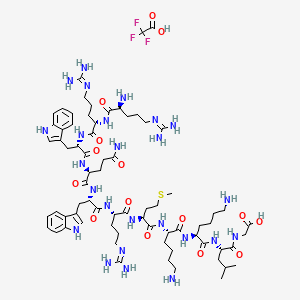

The amino acid sequence of Lactoferricin B (4-14) is Arg-Arg-Trp-Gln-Trp-Arg-Met-Lys-Lys-Leu-Gly.

Overview of Research Trajectories for Lactoferricin B (4-14)

Research into Lactoferricin B (4-14) and the broader lactoferricin B peptide has uncovered a wide range of biological activities, making it a subject of intense scientific investigation.

Antimicrobial Research: A primary focus of research has been its potent antimicrobial properties. Lactoferricin B demonstrates activity against a wide array of microorganisms. nih.gov Its ability to perturb and disrupt microbial membranes is a key area of study. toku-e.com

Cancer Research: Studies have explored the potential of lactoferricin B and its fragments in oncology. Research has indicated its ability to suppress liver and lung metastasis in animal models and induce cell death in human leukemia and carcinoma cell lines. It has also been investigated for its effects on the cell proliferation of human colon cancer cells. scientificlabs.co.uk

Immunomodulatory and Anti-inflammatory Research: Beyond its direct antimicrobial actions, lactoferricin B has been shown to possess immunomodulatory and anti-inflammatory properties. nih.govnih.gov These activities suggest a broader role in regulating the host's immune response to infection and inflammation.

Drug Delivery and Biotechnology: The properties of lactoferrin and its derived peptides have made them attractive candidates for applications in drug delivery and nanotechnology. dtu.dk Their ability to interact with cell surfaces is being explored for targeted delivery of therapeutic agents.

Interactive Data Table: Properties of Lactoferricin B (4-14), bovine (TFA)

| Property | Value |

| Amino Acid Sequence | Arg-Arg-Trp-Gln-Trp-Arg-Met-Lys-Lys-Leu-Gly |

| Molecular Formula | C72H114F3N25O15S |

| Molecular Weight | 1658.89 g/mol |

| Source | Bovine Lactoferrin |

| Key Activities | Antimicrobial, Anticancer, Immunomodulatory |

Structure

2D Structure

Properties

Molecular Formula |

C72H114F3N25O15S |

|---|---|

Molecular Weight |

1658.9 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C70H113N25O13S.C2HF3O2/c1-39(2)33-53(59(100)86-38-57(97)98)93-62(103)48(21-9-11-28-72)88-60(101)47(20-8-10-27-71)89-65(106)52(26-32-109-3)92-61(102)50(23-14-31-83-70(79)80)90-66(107)54(34-40-36-84-45-18-6-4-15-42(40)45)95-64(105)51(24-25-56(74)96)91-67(108)55(35-41-37-85-46-19-7-5-16-43(41)46)94-63(104)49(22-13-30-82-69(77)78)87-58(99)44(73)17-12-29-81-68(75)76;3-2(4,5)1(6)7/h4-7,15-16,18-19,36-37,39,44,47-55,84-85H,8-14,17,20-35,38,71-73H2,1-3H3,(H2,74,96)(H,86,100)(H,87,99)(H,88,101)(H,89,106)(H,90,107)(H,91,108)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,97,98)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83);(H,6,7)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-;/m0./s1 |

InChI Key |

HHJSJKVNYBSIEO-HKVIYAFRSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Structural Characterization and Conformation of Lactoferricin B 4 14

Primary Sequence Analysis and Key Amino Acid Residues

The peptide is characterized by a high net positive charge, primarily due to the presence of multiple arginine (Arg) and lysine (B10760008) (Lys) residues. These basic amino acids are positively charged at physiological pH, facilitating interactions with negatively charged components of microbial membranes. Concurrently, the tryptophan (Trp), methionine (Met), and leucine (B10760876) (Leu) residues contribute to the peptide's hydrophobicity, which is essential for its insertion into and disruption of lipid bilayers. The strategic placement of these residues is a key determinant of the peptide's amphipathic character.

Table 1: Amino Acid Composition and Properties of Lactoferricin (B1576259) B (4-14), Bovine

| Position | Amino Acid | One-Letter Code | Side Chain Charge (at neutral pH) | Kyte-Doolittle Hydrophobicity |

|---|---|---|---|---|

| 4 | Arginine | R | Positive | -4.5 |

| 5 | Arginine | R | Positive | -4.5 |

| 6 | Tryptophan | W | Neutral | -0.9 |

| 7 | Glutamine | Q | Neutral | -3.5 |

| 8 | Tryptophan | W | Neutral | -0.9 |

| 9 | Arginine | R | Positive | -4.5 |

| 10 | Methionine | M | Neutral | 1.9 |

| 11 | Lysine | K | Positive | -3.9 |

| 12 | Lysine | K | Positive | -3.9 |

| 13 | Leucine | L | Neutral | 3.8 |

| 14 | Glycine | G | Neutral | -0.4 |

Amphipathic Nature and Helical Propensity

The arrangement of hydrophilic and hydrophobic amino acids along the peptide backbone confers a distinct amphipathic character to Lactoferricin B (4-14). This spatial segregation is a hallmark of many antimicrobial peptides. When modeled as an alpha-helix, a helical wheel projection illustrates this amphipathicity, with the positively charged arginine and lysine residues clustering on one face of the helix, while the hydrophobic tryptophan, methionine, and leucine residues are positioned on the opposite face. This structure is thought to be crucial for its interaction with and disruption of microbial cell membranes.

While the peptide has the propensity to form a helical structure, particularly upon interacting with a membrane environment, its conformation in aqueous solution can differ. Studies on the larger 25-residue bovine lactoferricin (LfcinB) suggest that this region can adopt either a helical or a sheet-like conformation, indicating a significant degree of conformational flexibility. This adaptability may be essential for its biological function, allowing it to transition from a less-ordered state in solution to a more structured, amphipathic conformation upon encountering a target membrane.

Solution State Structural Determination through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the three-dimensional structure of lactoferricin peptides in solution. For the full 25-residue bovine lactoferricin (LfcinB), 2D ¹H NMR studies have revealed that it adopts a somewhat distorted antiparallel β-sheet structure in an aqueous environment. researchgate.net This is a notable finding, as the corresponding region in the parent protein, bovine lactoferrin, exists as an α-helix. researchgate.net This conformational change from an α-helix to a β-sheet upon cleavage from the parent protein is believed to be a key factor in the enhanced antimicrobial activity of the peptide fragment. researchgate.net

While detailed NMR structural data specifically for the truncated Lactoferricin B (4-14) fragment is not as extensively documented, the findings from the larger LfcinB provide a strong indication of the likely structural tendencies of this core region. The β-sheet conformation of LfcinB is stabilized by a network of hydrogen bonds and a disulfide bridge in the full peptide. The (4-14) fragment, lacking the cysteine residues for a disulfide bond, would likely exhibit greater flexibility, yet the propensity for a β-hairpin-like structure, driven by its amphipathic nature, remains a plausible conformational state in solution.

Table 2: Summary of NMR Structural Findings for Bovine Lactoferricin (LfcinB)

| Parameter | Observation |

|---|---|

| Predominant Secondary Structure in Solution | Distorted antiparallel β-sheet |

| Conformation in Parent Protein (Lactoferrin) | α-helix |

| Key Structural Features | Extended hydrophobic surface surrounded by hydrophilic and positively charged residues |

Computational Modeling and Molecular Dynamics Simulations of Lactoferricin B (4-14) Structure

Computational modeling and molecular dynamics (MD) simulations have provided further insights into the conformational dynamics and stability of lactoferricin peptides. Simulations of the full 25-residue bovine lactoferricin have corroborated the experimental findings from NMR, demonstrating that the α-helical conformation, as it exists in the parent lactoferrin protein, is relatively unstable when the peptide is in an aqueous solution. These simulations have shown a tendency for the peptide to transition from a helical to a more extended, sheet-like structure.

MD simulations allow for the examination of the peptide's behavior over time, providing data on structural fluctuations and stability. Parameters such as the root-mean-square deviation (RMSD) can be calculated to quantify the deviation of the peptide's structure from an initial conformation. For the larger lactoferrin protein, RMSD values have been observed to fluctuate, indicating regions of flexibility. While specific MD simulation data for the Lactoferricin B (4-14) fragment is limited in publicly available literature, simulations of related lactoferricin peptides have shown stable RMSD values after an initial equilibration period, suggesting that they adopt a relatively stable conformation in a simulated aqueous environment. These computational studies are invaluable for visualizing the dynamic nature of the peptide and for understanding the energetic landscape of its conformational transitions.

Table 3: Representative Findings from Molecular Dynamics Simulations of Lactoferrin-related Peptides

| Simulation Parameter | General Finding |

|---|---|

| Structural Stability | The α-helical conformation is less stable in solution compared to a β-sheet structure. |

| Root-Mean-Square Deviation (RMSD) | Simulations of related peptides show stabilization after an initial period of fluctuation. |

| Conformational Transition | A pathway for the transition from a helical to a sheet-like structure has been identified. |

Mechanism of Action Studies of Lactoferricin B 4 14

Membrane Interaction and Disruption Mechanisms

The ability of Lactoferricin (B1576259) B (4-14) to kill bacteria is intrinsically linked to its capacity to physically damage the plasma membrane. nih.gov This process is rapid and leads to a swift loss of cell viability. Studies using model systems such as single Escherichia coli cells and spheroplasts have demonstrated that LfcinB induces rapid permeabilization of the plasma membrane. nih.govnih.gov

The initial step in the mechanism of action is the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes. ovid.com Bacterial membranes are rich in anionic lipids, such as phosphatidylglycerol, which provides a net negative charge that attracts the positively charged Lactoferricin B. portlandpress.com This interaction is crucial for the peptide's selective targeting of bacterial cells over eukaryotic cells, whose outer membranes are primarily composed of zwitterionic lipids. portlandpress.comnih.gov The strong electrostatic forces facilitate the accumulation of the peptide on the bacterial surface, a prerequisite for subsequent disruptive actions. researchgate.net The presence of a negative membrane potential in bacteria further enhances this interaction, playing a vital role in the rapid permeabilization of the plasma membrane. nih.govoup.com

Following the initial binding, Lactoferricin B disrupts the lipid bilayer, leading to the formation of pores or local ruptures. nih.govresearchgate.net This action permeabilizes the membrane, making it permeable to ions and other molecules that are normally excluded from the cytoplasm. ovid.com Confocal laser-scanning microscopy has been used to observe these events in real-time, showing that LfcinB induces stochastic local ruptures in giant unilamellar vesicles (GUVs), which serve as models for bacterial membranes. nih.govoup.com This permeabilization is a key factor in the antimicrobial activity of Lactoferricin B. nih.gov While some studies suggest pore formation, others describe the membrane damage as local ruptures, indicating that the peptide causes significant, albeit localized, disorganization of the membrane structure. oup.com

The direct consequence of membrane permeabilization is the leakage of essential cytoplasmic contents. nih.gov Studies have demonstrated this by observing the rapid efflux of fluorescent probes, such as calcein (B42510), from both bacterial cells and model vesicles treated with LfcinB. nih.govoup.com This loss of small molecules and ions from the cytoplasm disrupts the cell's internal environment, leading to a collapse of the electrochemical gradients necessary for vital cellular processes. The compromise of cellular integrity through the damaged membrane is a primary cause of cell death induced by the peptide. oup.comnih.gov The process is rapid, occurring within seconds to minutes of the peptide's interaction with the bacterial cell. researchgate.net

Table 1: Effect of Bovine Lactoferricin on Membrane Permeabilization

| Model System | Observation | Method | Conclusion |

| E. coli Cells | Rapid leakage of calcein | Confocal Laser-Scanning Microscopy | LfcinB directly interacts with and permeabilizes the plasma membrane. nih.gov |

| E. coli Spheroplasts | Rapid leakage of calcein | Confocal Laser-Scanning Microscopy | The outer membrane is not required for LfcinB's permeabilizing activity. nih.gov |

| Giant Unilamellar Vesicles (GUVs) | Stochastic local rupture and leakage of fluorescent probes | Single GUV Method | LfcinB induces physical damage leading to membrane rupture. oup.com |

Tryptophan residues within the Lactoferricin B sequence are essential for its antibacterial activity. nih.govresearchgate.net These aromatic residues serve as hydrophobic anchors that facilitate the peptide's insertion into the lipid bilayer. researchgate.netmdpi.com The indole (B1671886) ring of tryptophan has a preference for the interfacial region of lipid membranes, allowing it to position the peptide deeper into the bacterial cell membrane. nih.govresearchgate.net This anchoring is critical for disrupting the membrane structure efficiently. nih.gov Studies involving the replacement of tryptophan residues have shown a significant loss of antibacterial activity, highlighting that the size, shape, and aromatic character of tryptophan are crucial for its function in membrane disruption. nih.govresearchgate.net

Interaction with Lipopolysaccharide (LPS) in Gram-Negative Bacteria

For Gram-negative bacteria, the outer membrane, with its external leaflet composed of lipopolysaccharide (LPS), presents an additional barrier. Lactoferricin B has a specific mechanism to overcome this layer.

The interaction with Gram-negative bacteria involves a two-step mechanism targeting the LPS. nih.govoup.com

Initial Electrostatic Binding: The highly cationic nature of Lactoferricin B facilitates an initial electrostatic interaction with the negatively charged phosphate (B84403) groups in the inner core and lipid A regions of LPS. nih.govoup.comoup.com This binding begins to disorganize the structure of the outer membrane. nih.govoup.com

Hydrophobic Interaction and Penetration: The initial disruption allows the peptide to move closer to the membrane core. The tryptophan residues then establish hydrophobic interactions with the lipid A portion of the LPS. nih.govoup.com This secondary interaction leads to further destabilization and permeabilization of the outer membrane, allowing the peptide to access the inner plasma membrane where it exerts its primary killing effect. nih.govnih.gov

This ability to bind and disrupt the LPS layer is a key feature of Lactoferricin B's potent activity against Gram-negative pathogens. nih.govmdpi.com

Table 2: Key Molecular Interactions in the Mechanism of Action of Lactoferricin B

| Interaction Type | Peptide Component | Bacterial Target | Outcome |

| Electrostatic | Cationic amino acid residues | Anionic phospholipids (B1166683) in the plasma membrane | Peptide accumulation on the bacterial surface. portlandpress.comnih.gov |

| Hydrophobic | Tryptophan residues | Hydrophobic core of the lipid bilayer | Peptide anchoring and insertion into the membrane. nih.govresearchgate.net |

| Electrostatic | Cationic amino acid residues | Negative charges on Lipopolysaccharide (LPS) | Initial binding and disorganization of the outer membrane. nih.govoup.com |

| Hydrophobic | Tryptophan residues | Lipid A of LPS | Further penetration and disruption of the outer membrane. nih.govoup.com |

Specificity of Binding Sites on LPS Components

The interaction between the cationic Lactoferricin B (LfcinB) and the anionic lipopolysaccharide (LPS) layer of Gram-negative bacteria is a critical initiating step in its antimicrobial action. Research into the specific binding sites on LPS components reveals a complex, multi-step process rather than a single point of attachment. The primary targets within the LPS molecule are the lipid A moiety and the inner core oligosaccharide.

Initial studies identified the lipid A portion of LPS as the principal binding site for the parent lactoferrin protein and, by extension, for LfcinB. This interaction is hampered by the presence of the O-antigen and the outer core oligosaccharide, as evidenced by studies showing that lactoferrin binds more strongly to LPS from rough (R-form) mutants with shorter polysaccharide chains compared to smooth (S-form) LPS. mdpi.comfrontiersin.org The binding affinity demonstrates an inverse relationship with the length of the core oligosaccharide, suggesting that the lipid A region contains the major determinant recognized by the peptide, but its accessibility is crucial. mdpi.com

However, subsequent investigations using LfcinB-derived peptides suggest a more nuanced mechanism. These studies propose that lipid A may not be the initial or main binding site. Instead, the peptide is thought to first interact electrostatically with negative charges, such as phosphate groups, present in the inner core region of the LPS. mdpi.comnih.gov This initial binding of the peptide's positively charged residues (arginine and lysine) to the LPS inner core is believed to disrupt the structural integrity of the outer membrane. This disorganization facilitates the subsequent approach of hydrophobic residues within the peptide, particularly tryptophan, to the lipid A moiety, enabling secondary hydrophobic interactions that further destabilize the membrane. mdpi.comnih.gov

The importance of the LPS core structure in peptide activity is highlighted by studies using a series of E. coli LPS mutants. The antimicrobial activity of LfcinB-derived peptides was found to be significantly higher against mutants with truncated core oligosaccharides, reinforcing the idea that the inner core is the primary interaction site.

| LPS Mutant Strain | LPS Structure Defect | Observed LfcinB Peptide Activity | Inferred Binding Site Interaction |

|---|---|---|---|

| Wild-Type (Smooth) | Complete LPS (O-antigen + full core + Lipid A) | Baseline activity | O-antigen and outer core sterically hinder access to inner binding sites. |

| Ra mutant | Lacks O-antigen, has a complete core | Slightly increased activity | Removal of O-antigen improves access to the core region. |

| Rd1 mutant | Lacks O-antigen and part of the outer core | Moderately increased activity | Greater exposure of the inner core enhances peptide binding. |

| Re mutant | Lacks O-antigen and most of the core (only Kdo present) | Dramatically increased activity | Maximal exposure of the inner core/Lipid A region allows for strong interaction. mdpi.com |

| Lipid A mutants (htrB, msbB) | Defective in late acylation of Lipid A | Increased activity | Alteration of fatty acid packing increases membrane fluidity, facilitating secondary hydrophobic interactions. mdpi.com |

Investigations into Intracellular Target Interactions

Following its interaction with the outer membrane, Lactoferricin B can translocate into the bacterial cytoplasm, often without causing complete membrane lysis, indicating the existence of crucial intracellular targets. nih.govresearchgate.net This ability to impede intracellular activities is a key aspect of its mechanism of action.

The potential for direct interaction with nucleic acids has been explored as a mechanism for cationic antimicrobial peptides. For LfcinB, the evidence is complex. While its parent protein, lactoferrin, has been shown to bind and even hydrolyze DNA and RNA, the activity of the smaller LfcinB peptide is less clear. researchgate.net One study reported that, unlike other peptides such as buforin II, LfcinB does not appear to bind to DNA in a significant manner, even at high peptide-to-DNA ratios. nih.gov This suggests that the SOS-like response observed in E. coli upon treatment, which is often associated with DNA damage, may be an indirect effect rather than the result of direct peptide-DNA binding. nih.gov

Conversely, a separate investigation using a fluorescently labeled six-residue fragment of LfcinB, LfcinB(4-9), demonstrated a significant increase in fluorescence upon interaction with DNA. nih.gov This finding suggests that at least certain core regions of the peptide can associate with nucleic acids. Therefore, while LfcinB may not cause direct DNA damage in the same manner as other peptides, it may still interact with nucleic acids, potentially interfering with their function or replication processes. nih.gov

A significant intracellular effect of LfcinB is the potent inhibition of macromolecular biosynthesis. Studies using radioactive precursors to monitor the synthesis of DNA, RNA, and proteins have revealed distinct, time-dependent, and species-specific effects in both Gram-negative and Gram-positive bacteria. oup.comnih.gov

In Escherichia coli, sublethal concentrations of LfcinB induce a complex response. Initially, there is a notable decrease in DNA synthesis, accompanied by a paradoxical increase in RNA and protein synthesis. oup.com However, after approximately 10-20 minutes of exposure, this trend reverses dramatically: DNA synthesis rebounds, while the synthesis of RNA and proteins becomes significantly inhibited. oup.comnih.gov

In contrast, the effect on the Gram-positive bacterium Bacillus subtilis is more immediate and uniformly inhibitory. Upon exposure to LfcinB, the synthesis of DNA, RNA, and proteins all drop profoundly within the first 5 minutes and remain inhibited for at least 20 minutes. Following this period, RNA synthesis shows some signs of recovery. oup.com Furthermore, experiments using a cell-free protein synthesis assay confirmed that LfcinB directly inhibits protein synthesis in a concentration-dependent manner, indicating that the translational machinery is a direct target. nih.gov

| Organism | Macromolecule | Initial Effect (0-10 min) | Later Effect (10-60 min) |

|---|---|---|---|

| E. coli | DNA | Decrease | Increase, followed by reduction |

| RNA | Increase | Significant Decrease | |

| Protein | Increase | Significant Decrease | |

| B. subtilis | DNA | Profound Inhibition | Continued Inhibition |

| RNA | Profound Inhibition | Partial Recovery after 20 min | |

| Protein | Profound Inhibition | Continued Inhibition |

Data synthesized from Ulvatne et al., 2004. oup.comnih.gov

Beyond macromolecular synthesis, LfcinB disrupts core metabolic processes by interacting with key enzymes. High-throughput screening using E. coli proteome chips identified 16 intracellular proteins that bind to LfcinB. Gene Ontology analysis of these targets revealed a significant association with metabolic processes.

A key finding from this research was that a majority of the identified protein targets were linked to the tricarboxylic acid (TCA) cycle. The interaction with phosphoenolpyruvate (B93156) carboxylase, a crucial enzyme in pyruvate (B1213749) metabolism, was specifically validated. Subsequent in vivo experiments confirmed that E. coli treated with LfcinB exhibited an abnormal accumulation of pyruvate, indicating a significant disruption of central carbon metabolism. researchgate.net

Further studies have shown that LfcinB can also interfere with bacterial signaling pathways. It was found to bind to two response regulators of the two-component system, BasR and CreB, and inhibit their phosphorylation. nih.gov These systems are vital for bacteria to sense and adapt to environmental changes, and their inhibition represents another avenue through which LfcinB exerts its antimicrobial effects.

Antimicrobial Research of Lactoferricin B 4 14 in Model Organisms

Broad-Spectrum Antibacterial Activity against Gram-Positive Bacteria

Lactoferricin (B1576259) B (4-14) has demonstrated significant bactericidal activity against a variety of Gram-positive bacteria. Its cationic nature allows it to interact with the negatively charged components of the bacterial cell wall, such as lipoteichoic and teichoic acids. This interaction is a critical first step in its antimicrobial action, leading to membrane destabilization and, ultimately, cell death.

Research has shown that this peptide is effective against several clinically relevant Gram-positive pathogens. Studies have documented its ability to inhibit the growth of various species, including those known for developing antibiotic resistance. The mechanism of action is often rapid and involves the disruption of the bacterial membrane's integrity, leading to the leakage of intracellular contents.

Reported Minimum Inhibitory Concentrations (MIC) of Lactoferricin B against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 7.8 |

| Staphylococcus aureus | JCM-2179 | 6-25 |

| Staphylococcus aureus | JCM-2413 | 12-24 |

| Listeria monocytogenes | IDF-Ib | 3.3 |

| Bacillus subtilis | ATCC 6633 | 7.8 |

| Bacillus subtilis | IFO-3009 | 6-12 |

| Streptococcus mutans | N/A | 5.5 |

Broad-Spectrum Antibacterial Activity against Gram-Negative Bacteria

The antibacterial activity of Lactoferricin B (4-14) also extends to Gram-negative bacteria. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), presents a formidable barrier to many antimicrobial agents. However, the cationic nature of Lactoferricin B (4-14) facilitates its interaction with the negatively charged LPS molecules. This binding can lead to the disorganization of the outer membrane, allowing the peptide to access and disrupt the inner cytoplasmic membrane.

Studies have demonstrated the efficacy of Lactoferricin B (4-14) against a range of Gram-negative pathogens, including those implicated in serious infections. Its ability to permeabilize the bacterial membranes is a key feature of its potent bactericidal effect.

Reported Minimum Inhibitory Concentrations (MIC) of Lactoferricin B against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | K12 UB1005 | 7.8 |

| Escherichia coli | IID-861 | 6-50 |

| Escherichia coli | O157:H7-A | 15.6 |

| Pseudomonas aeruginosa | PAO | 5.8–15 |

| Pseudomonas aeruginosa | IFO-3445 | 7.8 |

| Salmonella enteritidis | IID-604 | >60 |

| Klebsiella pneumoniae | N/A | N/A |

Antifungal Activity against Yeasts and Filamentous Fungi

In addition to its antibacterial properties, Lactoferricin B (4-14) has been shown to possess antifungal activity against a spectrum of yeasts and filamentous fungi. The cell wall and membrane of fungi, while structurally different from bacteria, also present targets for this cationic peptide. The initial interaction is thought to be electrostatic, followed by disruption of the fungal cell membrane's integrity.

Research has highlighted its effectiveness against clinically important fungal pathogens, including various species of Candida, which are a common cause of opportunistic infections. The fungicidal mechanism is believed to involve membrane permeabilization, leading to the loss of essential cellular components and ultimately cell death.

Reported Minimum Inhibitory Concentrations (MIC) of Lactoferricin B against Fungi

| Fungal Species | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 1.9 |

| Candida parapsilosis | Yeast | 8-16 |

| Candida krusei | Yeast | 10-20 |

| Rhizopus arrhizus | Filamentous Fungi | 32 |

| Rhizopus microsporus | Filamentous Fungi | 32 |

Antimycobacterial Activity and Specificity

The unique and complex cell wall of mycobacteria, rich in mycolic acids, confers intrinsic resistance to many antimicrobial agents. However, research has indicated that Lactoferricin B and its derivatives can exhibit activity against these challenging pathogens. Studies investigating the effects of bovine lactoferricin peptides have demonstrated their ability to inhibit the growth of Mycobacterium avium. nih.gov

The precise mechanism of action against mycobacteria is still under investigation but is thought to involve disruption of the complex cell envelope. The findings suggest that these peptides have the potential to be developed as novel therapeutic agents against mycobacterial infections, which are notoriously difficult to treat. nih.gov

Anti-Parasitic Activity Investigations

The potential of Lactoferricin B (4-14) as an anti-parasitic agent has also been explored. Research has shown that this peptide exhibits activity against the trophozoite stage of Entamoeba histolytica, an intestinal parasite. nih.gov Furthermore, broader studies on lactoferrin and its derivatives have indicated activity against a range of protozoan parasites, including intracellular blood parasites like Leishmania, Plasmodium, and Trypanosoma. nih.gov

The mechanism of action against parasites is likely multifaceted, potentially involving direct interaction with the parasite's cell membrane, leading to its disruption. The ability of these peptides to target a diverse range of parasites highlights their potential as broad-spectrum anti-parasitic agents.

Research into Mechanisms of Bacterial Resistance Mitigation

A significant advantage of antimicrobial peptides like Lactoferricin B (4-14) is their potential to circumvent common mechanisms of bacterial resistance. The primary mode of action, which involves the direct physical disruption of the bacterial membrane, is a difficult target for bacteria to develop resistance against through simple mutations. This is in contrast to many conventional antibiotics that target specific metabolic pathways or enzymes, which can be more easily altered by bacteria.

Furthermore, the rapid bactericidal activity of Lactoferricin B (4-14) reduces the time frame in which bacteria can develop and propagate resistance mechanisms. By quickly eliminating the bacterial population, the chances of resistant mutants emerging are minimized. Research also suggests that some antimicrobial peptides can have intracellular targets, further complicating the development of resistance. The multifaceted and direct-acting nature of Lactoferricin B (4-14) makes it a promising candidate in the ongoing search for new antimicrobial agents that can combat the growing threat of antibiotic resistance.

Anticancer Research of Lactoferricin B 4 14 in Cellular and Preclinical Models

Cytotoxic Effects against Various Cancer Cell Lines

Lactoferricin (B1576259) B (4-14) has been shown to selectively induce apoptosis in human leukemia and carcinoma cell lines while leaving untransformed cells largely unaffected. nih.gov Its anticancer activity is attributed to its cationic and amphipathic nature, which allows it to interact with and disrupt cancer cell membranes.

Research has extensively documented the pro-apoptotic effects of bovine lactoferricin B (LfcinB) on various human leukemia cell lines. The primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades. nih.govkoreascience.kr

Studies on Jurkat T-leukemia cells have shown that LfcinB induces apoptosis by causing cell membrane permeabilization, which allows the peptide to enter the cytoplasm and target mitochondria. nih.gov This leads to a loss of mitochondrial transmembrane potential and the release of cytochrome c, subsequently activating caspase-9 and caspase-3. koreascience.kr The cytotoxic effect is dose-dependent, with one study noting that 40 μM of LfcinB killed approximately 80% of Jurkat cells. scholaris.ca Another study found that bovine lactoferrin had a significant inhibitory effect on Jurkat cells, with a concentration of 20 µM resulting in only 17.5% cell viability after 4 hours. vu.nl

In HL-60, a human myeloid leukemia cell line, peptides derived from the N-terminal region of bovine lactoferrin, including sequences related to LfcinB, have been shown to induce apoptosis. nih.gov One study identified a specific peptide (residues 17 to 38 of bLF) with an IC50 value of 6.3 micrograms/ml. nih.gov Furthermore, LfcinB has been shown to increase the expression of caspase-3, leading to DNA fragmentation. nih.gov Conjugates of LfcinB have demonstrated high sensitivity in HL-60 cells, with EC50 values ranging from 3 to 13 nM. mdpi.com

The THP-1 human monocytic leukemia cell line also exhibits susceptibility to LfcinB-induced apoptosis in a dose- and time-dependent manner. nih.gov Treatment with up to 50 micrograms/ml of LfcinB resulted in characteristic apoptotic morphological changes and DNA fragmentation. nih.gov The mechanism in these cells is also linked to the production of intracellular ROS. nih.gov

Additionally, LfcinB has demonstrated a potent cytotoxic effect on CCRF-CEM T-leukemia cells. nih.gov

Table 1: Cytotoxic Effects of Lactoferricin B (4-14) on Leukemia Cell Lines

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|

| Jurkat | 40 µM | Not Specified | ~80% cell death | scholaris.ca |

| Jurkat | 20 µM | 4 hours | 17.5% cell viability | vu.nl |

| HL-60 | 6.3 µg/mL (IC50) | Not Specified | Inhibition of proliferation | nih.gov |

| HL-60 | 3 - 13 nM (EC50) | Not Specified | Growth inhibition (LfcinB conjugates) | mdpi.com |

| THP-1 | up to 50 µg/mL | Time-dependent | Induction of apoptosis | nih.gov |

Bovine lactoferricin and its derivatives have shown promising cytotoxic activity against various breast cancer cell lines, often through the induction of apoptosis. nih.govspandidos-publications.com

In the estrogen-nonresponsive MDA-MB-435 breast carcinoma cells, LfcinB is a potent inducer of apoptosis. spandidos-publications.com The mechanism is linked to the disruption of mitochondrial membrane integrity and the sequential activation of caspases. spandidos-publications.com

Studies on the MDA-MB-231 and MDA-MB-468 breast cancer cell lines have demonstrated the cytotoxic effects of tetrameric peptides derived from LfcinB. For instance, a tetrameric peptide exhibited an IC50 of 15 µM in MDA-MB-231 cells and 6 µM in MDA-MB-468 cells. nih.govrsc.org These peptides showed a rapid cytotoxic effect, with cell viability dropping to near zero within the first hour of treatment at a concentration of 11 µM. nih.gov

The MCF-7 breast cancer cell line is also susceptible to LfcinB-derived peptides. A tetrameric form of a minimal motif of LfcinB was shown to induce apoptosis in MCF-7 cells, with the cytotoxic effect being concentration-dependent. rsc.org Morphological changes characteristic of apoptosis were observed after treatment with 12.2 µM of the peptide for 1 hour. rsc.org Another study reported EC50 values for LfcinB on MCF-7 cells to be between 7.5 and 64 µM. researchgate.net Furthermore, treatment of MCF-7 cells with 800 μg/mL of lactoferrin for 24 hours resulted in 32% cell viability. semanticscholar.org

Other breast cancer cell lines, including T-47D and Hs578T, have also shown reduced viability upon treatment with bovine lactoferrin. koreascience.kr

Table 2: Cytotoxic Effects of Lactoferricin B (4-14) and its Derivatives on Breast Cancer Cell Lines

| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| MDA-MB-435 | LfcinB | Not Specified | Not Specified | Induction of apoptosis | spandidos-publications.com |

| MDA-MB-231 | Tetrameric LfcinB derivative | 15 µM (IC50) | Not Specified | Significant cytotoxic effect | rsc.org |

| MDA-MB-468 | Tetrameric LfcinB derivative | 6 µM (IC50) | Not Specified | Significant cytotoxic effect | rsc.org |

| MCF-7 | LfcinB | 7.5 - 64 µM (EC50) | Not Specified | Cytotoxicity | researchgate.net |

| MCF-7 | Tetrameric LfcinB derivative | 12.2 µM | 1 hour | Apoptotic morphological changes | rsc.org |

| MCF-7 | Lactoferrin | 800 µg/mL | 24 hours | 32% cell viability | semanticscholar.org |

| T-47D | Bovine Lactoferrin | 125 µM | Not Specified | 54% decrease in viability | koreascience.kr |

Bovine lactoferricin B has demonstrated cytotoxic activity against human colon cancer cell lines, primarily by inducing apoptosis and inhibiting cell proliferation. explorationpub.com

In the HT-29 colon cancer cell line, LfcinB has been shown to activate p53, induce apoptosis, and inhibit angiogenesis. explorationpub.com Both bovine lactoferrin and lactoferricin significantly reduced the viability of HT-29 cells and stimulated apoptosis, with maximum effects observed after 12 hours of treatment. nih.gov Dimeric peptides derived from LfcinB also showed cytotoxicity against HT-29 cells, with IC50 values ranging from 12 to 34 µM. explorationpub.com

The Caco-2 colon cancer cell line is also sensitive to LfcinB and its derivatives. koreascience.krexplorationpub.com Treatment with LfcinB was found to decrease cell proliferation. koreascience.kr Dimeric peptides containing modifications exhibited potent and selective cytotoxic effects against Caco-2 cells, with IC50 values ranging from 10 to 45 µM after 2 hours of treatment. explorationpub.comexplorationpub.com

Table 3: Cytotoxic Effects of Lactoferricin B (4-14) and its Derivatives on Colon Cancer Cell Lines

| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|---|

| HT-29 | Dimeric LfcinB peptides | 12 - 34 µM (IC50) | Not Specified | Cytotoxicity | explorationpub.com |

| HT-29 | Bovine Lactoferrin & LfcinB | Not Specified | 12 hours | Reduced viability, apoptosis | nih.gov |

| Caco-2 | Dimeric LfcinB peptides | 10 - 45 µM (IC50) | 2 hours | Cytotoxicity | explorationpub.comexplorationpub.com |

Lactoferricin B has been shown to exert a selective and rapid cytotoxic effect on human neuroblastoma cell lines. nih.gov The mechanism of action in these cells appears to differ from the apoptotic pathways observed in other cancer types.

Research indicates that LfcinB treatment of neuroblastoma cells leads to a swift destabilization of the cytoplasmic membrane and the formation of membrane blebs. nih.gov This suggests a lytic mechanism of cell death. scholaris.ca The cytotoxic activity was observed against both MYCN-amplified and non-MYCN-amplified neuroblastoma cell lines, indicating a broad efficacy against this type of cancer. nih.gov Importantly, non-transformed fibroblasts were not significantly affected by LfcinB, highlighting its selectivity for cancer cells. nih.gov

Table 4: Cytotoxic Effects of Lactoferricin B (4-14) on Neuroblastoma Cell Lines

| Cell Line Type | Observed Effect | Mechanism | Reference |

|---|

The cytotoxic effects of derivatives of bovine lactoferricin B have been evaluated in prostate cancer cell lines.

In a study involving the DU-145 prostate cancer cell line, dimeric peptides derived from LfcinB that contained L-Ornithine or D-Arginine residues demonstrated potent and selective cytotoxic effects. explorationpub.comexplorationpub.com This indicates that specific modifications to the LfcinB peptide sequence can enhance its anticancer activity against prostate cancer cells.

Table 5: Cytotoxic Effects of Lactoferricin B (4-14) Derivatives on Prostate Cancer Cell Lines

| Cell Line | Compound | Observed Effect | Reference |

|---|

Bovine lactoferrin and its derived peptides have shown inhibitory effects on the proliferation of cervical cancer cell lines.

In studies involving the HeLa cervical cancer cell line, bovine lactoferrin and a chimeric peptide (LF chimera) demonstrated the highest inhibition of proliferation. cdnsciencepub.com The growth of HeLa cells was inhibited even at a low concentration of 1 µmol/L of bovine lactoferrin. cdnsciencepub.com The mechanism of cell death was found to be apoptosis when treated with bovine lactoferrin, and a combination of apoptosis and necrosis with certain lactoferricin peptides. cdnsciencepub.comnih.gov Dimeric peptides derived from LfcinB also exhibited potent and selective cytotoxic effects against HeLa cells. explorationpub.comexplorationpub.com

The SiHa cervical cancer cell line also showed susceptibility to bovine lactoferrin and its peptides, which induced both apoptosis and necrosis. cdnsciencepub.comnih.gov

Table 6: Cytotoxic Effects of Lactoferricin B (4-14) and its Derivatives on Cervical Cancer Cell Lines

| Cell Line | Compound | Concentration | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|---|

| HeLa | Bovine Lactoferrin | 1 µmol/L | Inhibition of proliferation | Apoptosis | cdnsciencepub.com |

| HeLa | Dimeric LfcinB peptides | Not Specified | Potent and selective cytotoxic effects | Not Specified | explorationpub.comexplorationpub.com |

Induction of Apoptosis and Cell Death Pathways

Lactoferricin B (LfcinB) has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This process is crucial for eliminating malignant cells without inducing an inflammatory response. The mechanisms are complex, involving both intrinsic and extrinsic pathways, and are often initiated by the peptide's interaction with the cancer cell membrane. semanticscholar.org Research indicates that LfcinB's ability to trigger apoptosis is linked to the disruption of the plasma membrane of cancer cells, leading to a cascade of intracellular events that culminate in cell death. nih.gov

A key mechanism in LfcinB-induced apoptosis is the activation of the p53 signaling pathway. cdnsciencepub.comresearchgate.net The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress by halting the cell cycle and initiating apoptosis. semanticscholar.org Studies on human colon cancer cells (HT-29) have demonstrated that LfcinB treatment leads to an increased expression of p53. cdnsciencepub.comexplorationpub.com This upregulation of p53 is accompanied by an increase in p21, a downstream target of p53 that plays a vital role in cell cycle arrest. cdnsciencepub.comexplorationpub.com The activation of this pathway underscores LfcinB's role in leveraging the cell's own tumor suppression machinery to fight cancer. explorationpub.com

| Cell Line | Observed Effect | Signaling Pathway |

| HT-29 (Colon Cancer) | Increased expression of p53 and p21. cdnsciencepub.comexplorationpub.com | p53 Pathway cdnsciencepub.comexplorationpub.com |

| MCF-7 (Breast Cancer) | Phosphorylated p53 at Ser15 and Ser46 increased. nih.gov | p53 Pathway nih.gov |

LfcinB's pro-apoptotic activity is further confirmed by its ability to upregulate key executioner proteins in the apoptotic cascade, notably caspases. semanticscholar.org Research has confirmed that in colon cancer (HT-29) and breast cancer cells, LfcinB treatment increases the expression of caspase-8. cdnsciencepub.comacs.org Caspase-8 is a critical initiator caspase in the extrinsic apoptotic pathway, which is triggered by external death signals. nih.gov Its activation by LfcinB suggests the peptide can engage this specific cell death route. acs.org

Beyond caspase-8, LfcinB has been shown to activate other crucial caspases. In human gastric cancer cells (AGS), the peptide activates caspases-3, -6, -7, and -9. nih.govresearchgate.net Similarly, in non-small cell lung cancer (H460) cells and leukemia cells, LfcinB stimulates caspases-3 and -9. nih.govnih.gov This broad activation of multiple caspases indicates that LfcinB can trigger a comprehensive and effective apoptotic response in diverse cancer types. nih.gov

| Cancer Type | Upregulated Markers | Pathway Implication |

| Colon Cancer (HT-29) | Caspase-8 cdnsciencepub.com | Extrinsic Apoptosis nih.gov |

| Breast Cancer | Caspases-8, -9 nih.gov | Extrinsic & Intrinsic Apoptosis |

| Gastric Cancer (AGS) | Caspases-3, -6, -7, -9 nih.govresearchgate.net | Caspase Cascade Activation |

| Leukemia | Caspases-3, -9 nih.govnih.gov | Intrinsic Apoptosis |

| Lung Cancer (H460) | Caspases-3, -9 nih.gov | Intrinsic Apoptosis |

Antiproliferative Effects on Cancer Cells

In addition to inducing apoptosis, Lactoferricin B (4-14) exhibits potent antiproliferative effects, directly inhibiting the growth and division of cancer cells. This has been observed across various cancer cell lines. For instance, LfcinB inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) in response to growth factors, a key process in tumor growth. nih.gov Studies have also demonstrated its ability to inhibit the growth of leukemic cells and non-small cell lung cancer cells. nih.govmdpi.com The antiproliferative action is often linked to the peptide's ability to disrupt cellular processes essential for cancer cell survival and replication.

Research on Anti-Angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov Lactoferricin B (4-14) has demonstrated potent anti-angiogenic properties. nih.govnih.gov Research shows that LfcinB strongly inhibits angiogenesis induced by key growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). nih.gov The proposed mechanism involves LfcinB competing for heparin-like binding sites on endothelial cells, thereby preventing these growth factors from binding to their receptors and stimulating new blood vessel formation. nih.gov Furthermore, studies have noted that LfcinB treatment leads to a reduction in tumor-induced blood vessels and a decreased expression of VEGF. nih.govnih.gov

| Angiogenic Factor | Effect of LfcinB | Mechanism |

| bFGF | Inhibition of induced angiogenesis nih.gov | Competition for heparin-like binding sites on endothelial cells nih.gov |

| VEGF | Inhibition of induced angiogenesis; Down-regulation of VEGF expression nih.govnih.gov | Competition for heparin-like binding sites; Reduced expression at transcriptional and translational levels nih.govnih.gov |

Investigation of Selective Toxicity towards Cancer Cells versus Normal Cells

A crucial aspect of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Lactoferricin B (4-14) has shown remarkable selective toxicity. nih.govmdpi.com It exhibits cytotoxicity against a range of cancer cells, including leukemia and various carcinoma cell lines, while having minimal to no effect on normal cells at equivalent concentrations. semanticscholar.orgnih.gov For example, LfcinB was not found to be cytotoxic to normal human umbilical vein endothelial cells (HUVECs), fibroblasts, or lymphocytes. semanticscholar.orgnih.gov In a study on breast cancer, the peptide induced apoptosis in various breast cancer cell lines but did not affect normal breast epithelial cells (MCF-10A). nih.gov

This selectivity is often attributed to the differences in cell membrane composition between cancerous and normal cells. Cancer cell membranes typically have a higher negative charge due to an abundance of molecules like phosphatidylserine (B164497) and glycosaminoglycans, which facilitates an electrostatic attraction with the positively-charged LfcinB peptide, leading to membrane disruption and cell death. semanticscholar.orgnih.govexplorationpub.com

Immunomodulatory Research of Lactoferricin B 4 14

Modulation of Immune Cell Responses

Lactoferricin (B1576259) B (4-14), bovine, and its parent molecule, bovine lactoferrin, exert considerable influence over various immune cells, particularly macrophages, which are critical in initiating and propagating inflammation. imrpress.com Research indicates that bovine lactoferricin is a potent down-regulator of pro-inflammatory responses induced by lipopolysaccharide (LPS). imrpress.com

Studies using both human and mouse macrophage cell lines have shown that bovine lactoferricin effectively suppresses the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). imrpress.com This suppression occurs at both the protein and mRNA levels. imrpress.com The mechanism behind this anti-inflammatory effect involves the targeting of key signaling pathways, specifically the LPS-activated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. imrpress.com

Beyond suppressing pro-inflammatory cytokines, bovine lactoferricin also upregulates the expression of anti-inflammatory cytokines. imrpress.com Notably, it has been shown to increase levels of Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interleukin-11 (IL-11). imrpress.comnih.gov IL-11, in particular, can inhibit the production of matrix metalloproteinases (MMPs) and TNF-α, contributing to the peptide's anti-inflammatory and anti-catabolic effects in human articular cartilage. nih.gov

The influence of lactoferrin-derived peptides extends to other immune cells as well. Bovine lactoferrin can modulate the activity of T-cells, decreasing the production of cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) in stimulated murine splenocytes. nih.gov Furthermore, it enhances the response of plasmacytoid dendritic cells (pDCs) to Toll-like receptor 7 (TLR7) agonists, which in turn activates other components of cellular immunity, including natural killer (NK) cells and T killer cells. mdpi.com Some studies on novel recombinant bovine lactoferrin peptides have also demonstrated an enhancement of macrophage phagocytic activity and an increase in IL-1β mRNA expression. mdpi.comnih.gov

Table 1: Modulation of Immune Cell Responses by Bovine Lactoferricin Peptides

| Immune Cell Type | Effect | Cytokine/Marker Modulation | Signaling Pathway |

|---|---|---|---|

| Macrophages (Mouse & Human) | Downregulation of pro-inflammatory response | ↓ TNF-α, ↓ IL-6 | NF-κB, MAPK |

| Macrophages | Upregulation of anti-inflammatory response | ↑ IL-4, ↑ IL-10, ↑ IL-11 | STAT3 (secondary to IL-11) |

| Macrophages | Enhanced phagocytosis | ↑ IL-1β mRNA | Not specified |

| T-Cells (Murine Splenocytes) | Decreased cytokine production | ↓ IFN-γ, ↓ IL-2 | Not specified |

| Plasmacytoid Dendritic Cells (pDCs) | Enhanced TLR7 response | ↑ IFN-α, ↑ HLA-DR, ↑ CD86 | IFN signaling pathway |

| Natural Killer (NK) Cells | Activation | ↑ CD69 | Not specified |

| T Killer Cells | Activation | ↑ CD69 | Not specified |

Interaction with Host Defense Mechanisms

One of the key roles of bovine lactoferrin in host defense is the activation of macrophages, leading to the release of pro-inflammatory molecules and increased phagocytic activity against pathogens like S. aureus. nih.gov The peptide's ability to bind to LPS is a crucial mechanism for neutralizing endotoxin (B1171834) activity and preventing the subsequent inflammatory cascade. uniroma1.it

In the context of mucosal immunity, particularly in the intestine, lactoferrin and its derivatives play a vital role in maintaining homeostasis. rug.nl They contribute to the maintenance and repair of intestinal mucosal tissues. jmb.or.kr Research has shown that bovine lactoferricin can protect against intestinal infections, such as those caused by rotavirus, by preventing symptoms and reducing the viral load in the bowels of infected mice. jmb.or.kr This protective effect is linked to the peptide's ability to enhance intestinal epithelial cell proliferation and activation. rug.nljmb.or.kr

Furthermore, bovine lactoferrin has a profound modulatory effect on the adaptive immune system. nih.gov It promotes the maturation of T-cell precursors into helper T-cells and the differentiation of immature B-cells into effective antigen-presenting cells. nih.gov This demonstrates the peptide's capacity to not only provide an immediate innate response but also to help shape a more specific and long-lasting adaptive immune defense. nih.gov The immunomodulatory effects are multifaceted, ranging from calming excessive inflammatory responses during chronic inflammation to stimulating a protective immune response against acute pathogen challenges. uniroma1.itnih.gov

Table 2: Interaction of Bovine Lactoferricin with Host Defense Mechanisms

| Host Defense Mechanism | Specific Interaction | Outcome |

|---|---|---|

| Innate Immunity | Acts as a first-line defense molecule. nih.govfrontiersin.org | Provides immediate protection against pathogens. |

| Endotoxin Neutralization | Binds to lipopolysaccharide (LPS). uniroma1.it | Prevents LPS-induced inflammatory response. |

| Macrophage Activation | Increases phagocytic activity and release of inflammatory mediators. nih.gov | Enhances pathogen clearance. |

| Mucosal Immunity | Enhances intestinal epithelial cell proliferation and repair. rug.nljmb.or.kr | Maintains intestinal integrity and protects against enteric infections. |

| Adaptive Immunity | Promotes maturation of T-cell precursors and differentiation of B-cells. nih.gov | Bridges innate and adaptive responses, enhancing cell-mediated immunity. |

| Anti-inflammatory Regulation | Downregulates excessive pro-inflammatory cytokine production. imrpress.com | Contributes to immune homeostasis and prevents tissue damage from prolonged inflammation. |

Structure Activity Relationship Sar Studies and Peptide Engineering of Lactoferricin B 4 14

Influence of Peptide Length and Truncation on Biological Activity

The antimicrobial activity of lactoferricin (B1576259) B is not contingent on the full 25-residue sequence (residues 17-41 of lactoferrin). Research has demonstrated that truncated versions of the peptide can retain, and in some cases, exceed the activity of the parent molecule.

An 11-amino-acid fragment, corresponding to residues 20-30 of bovine lactoferricin, has been identified as being essential for its antibacterial properties. nih.govresearchgate.net This region often exhibits similar or even greater antibacterial activity than the full-length LfcinB, while also showing lower hemolytic activity. nih.govresearchgate.net Further truncation studies have pinpointed an even shorter sequence, the hexapeptide RRWQWR, as the minimal motif required for antimicrobial action. researchgate.netasm.org This core sequence is responsible for the peptide's ability to interact with and disrupt bacterial membranes. researchgate.net While these shorter fragments are potent, even smaller tripeptides derived from lactoferricin have been prepared and studied, though their high potency is often coupled with rapid degradation by metabolic enzymes. nih.gov The progressive truncation of LfcinB has revealed that while the core RRWQWR motif is central to its function, the surrounding amino acids in slightly longer fragments (e.g., 9-mer or 11-mer) can further modulate this activity.

| Peptide Fragment | Relative Antimicrobial Activity | Key Finding |

|---|---|---|

| Bovine Lfcin (25 residues) | High | Native peptide with a cyclic structure. nih.gov |

| LfcinB (17-31) (15 residues) | High | Retains most of the antibacterial activity of the full peptide. nih.govresearchgate.net |

| LfcinB (20-30) (11 residues) | High to Very High | Considered the essential region for antibacterial activity. nih.govresearchgate.net |

| LfcinB (4-9) (RRWQWR) | Active | Identified as the minimal antimicrobial motif. researchgate.netasm.org |

| Tripeptide Fragments | Potent but Unstable | Show antibacterial effects but are highly susceptible to enzymatic degradation. nih.gov |

Role of Cationic Residues (Arginine, Lysine) in Activity

The highly cationic nature of LfcinB is fundamental to its mechanism of action, facilitating the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.comsemanticscholar.orgnih.gov Studies have shown that a net positive charge of at least +5 is a prerequisite for the antimicrobial activity of LfcinB-like peptides. nih.govmdpi.com

The specific cationic residues, arginine (Arg) and lysine (B10760008) (Lys), play distinct roles. Arginine is often considered more critical for activity than lysine. nih.gov The guanidinium (B1211019) group on arginine's side chain is capable of forming more extensive hydrogen bonds with the phosphate (B84403) groups on lipid headgroups compared to lysine's primary amine. nih.gov This allows for stronger interactions and can promote deeper membrane perturbation. nih.govexplorationpub.com Furthermore, arginine can establish robust cation-π interactions with aromatic residues like tryptophan, which helps anchor the peptide to the membrane surface. nih.gov

Substitution studies have confirmed the importance of these residues. Replacing key arginine residues with the neutral amino acid alanine (B10760859) results in a significant decrease in antibacterial activity. nih.govmdpi.com Conversely, replacing lysine residues with arginine can enhance the peptide's potency against certain pathogens, highlighting the crucial role of arginine's unique side-chain structure. nih.gov

Significance of Hydrophobic Residues (Tryptophan, Methionine)

Following the initial electrostatic attraction mediated by cationic residues, the hydrophobic residues of LfcinB play a crucial role in disrupting the bacterial membrane. researchgate.netsemanticscholar.org The two tryptophan (Trp) residues within the core RRWQWR motif are particularly vital for the peptide's function. nih.govresearchgate.netmdpi.com The indole (B1671886) side chain of tryptophan allows it to anchor into the hydrophobic core of the lipid bilayer, leading to membrane destabilization, increased permeability, and eventual cell lysis. semanticscholar.orgplos.orgsemanticscholar.org

Impact of D-Amino Acid Substitutions on Potency and Stability

A significant challenge for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. A common peptide engineering strategy to overcome this is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. Peptides composed of D-amino acids are significantly more resistant to proteolytic degradation. asm.org

In the case of LfcinB derivatives, this modification has proven highly effective. An all-D-amino acid version of LfcinB (17-31) was found to be more active than its L-enantiomer counterpart. researchgate.net This enhanced activity is directly linked to its increased stability; the D-peptide persists for much longer in biological media, whereas the L-form is rapidly degraded. asm.org For instance, after 24 hours in cell culture medium, 50% of the L-form of a lactoferricin peptide was degraded, while the D-form showed less than 30% degradation even after 96 hours. asm.org This increased metabolic stability makes D-amino acid analogs promising candidates for developing more robust antimicrobial agents.

Effects of Amino Acid Substitutions (e.g., L-Arginine to L-Ornithine)

Beyond simple substitutions with alanine or D-amino acids, replacing key residues with other non-canonical amino acids can fine-tune the peptide's activity and selectivity. One such example is the substitution of L-arginine with L-ornithine (Orn). Ornithine is a shorter-chain analog of lysine and carries a positive charge.

| Original Residue | Substituted Residue | Effect on Activity/Property | Reference |

|---|---|---|---|

| L-Arginine | L-Alanine | Decreased antimicrobial activity | nih.govmdpi.com |

| L-Tryptophan | L-Alanine | Severe loss of antimicrobial activity | nih.govresearchgate.netmdpi.com |

| L-Amino Acids | D-Amino Acids | Increased stability and potency | researchgate.netasm.org |

| L-Arginine | L-Ornithine | Enhanced selective cytotoxicity, reduced in vivo toxicity | explorationpub.comexplorationpub.com |

| L-Lysine | L-Arginine | Increased antimicrobial activity | nih.gov |

Design and Synthesis of Dimeric and Tetrameric Peptide Constructs

To enhance the potency of LfcinB, researchers have explored the synthesis of multimeric constructs, primarily dimers and tetramers. This strategy is based on the hypothesis that increasing the local concentration of the active peptide motif can lead to enhanced interactions with bacterial membranes. These constructs are often built upon the minimal active RRWQWR sequence. nih.govfrontiersin.orgmdpi.com

Dimeric peptides are commonly synthesized using a lysine residue as a branching point, allowing two peptide chains to be grown simultaneously from its alpha and epsilon amino groups. explorationpub.comfrontiersin.org Tetrameric peptides can be created by forming a disulfide bridge between two dimeric precursor peptides. nih.gov Studies consistently show that these dimeric and tetrameric forms exhibit higher antibacterial activity against various bacterial strains compared to their linear, monomeric counterparts. nih.govfrontiersin.orgmdpi.com For example, one study found that a dimeric peptide, (RRWQWR)₂K-Ahx, displayed the highest antibacterial activity against tested strains of E. coli and S. enteritidis. mdpi.com However, increasing the copy number can also lead to higher hemolytic activity, as was observed with a tetrameric construct. frontiersin.org

Cyclization Strategies and Their Influence on Conformational Stability and Activity

The native 25-residue bovine lactoferricin possesses a cyclic structure due to a disulfide bond between two cysteine residues. nih.gov This cyclic conformation is considered important for its high level of antibacterial activity, as it is more potent than its linear form. nih.gov The constrained, cyclic structure is thought to promote stronger binding to bacterial membranes and facilitate deeper penetration into the lipid bilayer. nih.gov

Inspired by the native peptide, researchers have developed synthetic methods to create cyclic LfcinB analogs. These strategies include "click chemistry" and enzyme-catalyzed cyclization using sortase A. nih.govresearchgate.net These modern chemical and biochemical techniques allow for the creation of stable, cyclic peptide structures. Crucially, cyclic analogs generated through these methods have been shown to preserve the antimicrobial activity of the original peptide. nih.govresearchgate.net This confirms the importance of a constrained conformation for optimal activity and demonstrates that the native disulfide bridge can be successfully mimicked by other chemical linkages without loss of function. While cyclization can improve stability, it can also reduce the structural flexibility that allows the peptide to adapt its conformation in response to different environments, which in some cases might slightly reduce efficacy compared to the more dynamic native peptide. frontiersin.org

Incorporation of Non-Natural Amino Acids for Enhanced Properties

The strategic incorporation of non-natural amino acids into the Lactoferricin B (LfcinB) (4-14) framework has emerged as a powerful tool for enhancing its therapeutic properties, surmounting limitations of the native peptide. This bioengineering approach allows for the fine-tuning of physicochemical characteristics such as hydrophobicity, charge, and structural stability, which are critical determinants of antimicrobial and anticancer efficacy. Research has demonstrated that replacing certain residues with synthetic counterparts can lead to derivatives with significantly improved potency and selectivity.

A key focus of these modifications has been the substitution of tryptophan residues, which are known to be crucial for the antimicrobial activity of LfcinB. Studies on 15-residue derivatives of bovine lactoferricin have shown that while the two native tryptophan residues are essential, their replacement with non-encoded, bulky aromatic amino acids can substantially increase antimicrobial potency. nih.gov These synthetic "super-tryptophans" underscore that the size and three-dimensional configuration of the aromatic side chains are paramount for high antimicrobial activity. nih.gov This suggests that the specific architecture of these residues, rather than the tryptophan indole group itself, governs the peptide's interaction with microbial membranes.

Further investigations have explored the replacement of other amino acids to enhance specific activities. For instance, in a dimeric peptide derived from LfcinB, the substitution of phenylalanine at a key position with non-natural amino acids possessing greater hydrophobicity was shown to enhance the cytotoxic effect against breast cancer cell lines. This highlights the potential of using non-natural amino acids to modulate the anticancer properties of LfcinB derivatives.

The rationale behind incorporating non-natural amino acids extends to improving peptide stability. Natural peptides are often susceptible to proteolytic degradation, limiting their therapeutic window. The introduction of synthetic amino acids can confer resistance to proteases, thereby prolonging the peptide's half-life and bioavailability in a physiological environment.

Below is a table summarizing the impact of incorporating non-natural amino acids on the activity of LfcinB derivatives, based on available research findings.

| LfcinB Derivative | Non-Natural Amino Acid Modification | Target Organism/Cell Line | Observed Enhancement |

|---|---|---|---|

| 15-residue bovine Lfcin derivative | Replacement of Trp with bulky aromatic amino acids ("super-tryptophans") | Bacteria | Increased antimicrobial potency nih.gov |

| Dimeric LfcinB-derived peptide | Replacement of Phe with more hydrophobic non-natural amino acids | Breast cancer cell lines | Enhanced cytotoxic effect |

Development of Chimeric Peptides for Targeted Activities

Chimeric peptides, engineered by combining the active domains of LfcinB with sequences from other antimicrobial peptides (AMPs), represent a sophisticated strategy to develop novel molecules with enhanced potency and targeted activities. This approach harnesses the synergistic potential of different peptide motifs to create hybrids that can overcome the limitations of the individual components. By fusing the membrane-disrupting or cell-penetrating capabilities of LfcinB with the distinct mechanisms of other AMPs, researchers have successfully designed chimeras with superior antimicrobial, antifungal, and antibiofilm properties.

One notable example is the creation of a chimeric peptide combining a 15-residue fragment of bovine LfcinB with an 11-residue peptide from human lactoferrin, the latter known for its cell-penetrating abilities. These chimeras demonstrated more potent antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus than the full-length lactoferricin peptide. This suggests that the fusion of these two domains facilitates improved penetration and disruption of the complex biofilm matrix.

Another successful chimeric design involves the fusion of the minimal active motif of LfcinB (RRWQWR) with sequences from buforin II (BFII), an AMP known to translocate across cell membranes and interact with intracellular targets. nih.gov These LfcinB-BFII chimeras have exhibited potent antifungal activity against clinically relevant pathogens, including fluconazole-resistant Candida species and Cryptococcus neoformans. nih.govmdpi.com The resulting hybrid peptides often display a broader spectrum of activity and a more potent fungicidal effect than the parent peptides alone. For instance, the chimera C6 (KKWQWK-Ahx-RLLRRLLR) and C9 ((RRWQWR)2K-Ahx-RLLRRRLLR) showed significant activity against various Candida strains. nih.govbohrium.comnih.gov

Furthermore, the chimerization of LfcinB with lactoferrampin, another antimicrobial peptide derived from lactoferrin, has yielded a peptide with significantly potentiated antibacterial and candidacidal activity. mdpi.comnih.govcdnsciencepub.com This particular chimera was found to be more effective than either of its constituent peptides, both individually and in a simple mixture, highlighting the importance of the covalent linkage and spatial arrangement of the fused domains. mdpi.comnih.gov The enhanced activity is attributed to a more profound disruption of the microbial cell membrane. nih.gov

The table below presents data on the activity of various LfcinB-based chimeric peptides.

| Chimeric Peptide | Composition | Targeted Activity | Target Organism | Reported MIC (µg/mL) |

|---|---|---|---|---|

| LfcinB-hLF11 | Bovine LfcinB (15 residues) + Human Lactoferrin (11 residues) | Antibiofilm | P. aeruginosa, S. aureus | Enhanced activity over parent peptides |

| LfcinB-BFII (C6) | KKWQWK-Ahx-RLLRRLLR | Antifungal | Candida albicans | Potent activity reported nih.govbohrium.comnih.gov |

| LfcinB-BFII (C9) | (RRWQWR)2K-Ahx-RLLRRRLLR | Antifungal | Candida albicans | Potent activity reported nih.govbohrium.comnih.gov |

| LfcinB-BFII Chimeras | LfcinB (RRWQWR) + Buforin II (RLLR) motifs | Antifungal | Cryptococcus neoformans | 6.25 - 12.5 mdpi.comresearchgate.net |

| Lactoferrin-Chimera | Lactoferricin (17-30) + Lactoferrampin (265-284) | Antibacterial/Antifungal | Various bacteria and Candida albicans | Greater activity than parent peptides mdpi.comnih.gov |

Computational Design and Predictive Modeling for Optimized Derivatives

Computational design and predictive modeling have become indispensable tools in the rational engineering of LfcinB (4-14) derivatives with optimized properties. These in silico approaches enable the high-throughput screening of virtual peptide libraries and the prediction of structure-activity relationships (SAR), thereby accelerating the development of novel candidates with enhanced antimicrobial or anticancer activities while minimizing the need for extensive and costly empirical testing.

One such computational method, Homology Similarity Analysis (HSA), has been successfully applied to elucidate the structural determinants of the antimicrobial activity of lactoferricin derivatives. nih.govacs.org HSA moves beyond simple sequence alignment to compare homology "pattern similarity" based on the physicochemical properties of amino acids within defined segments of the peptides. acs.org A study utilizing HSA on a series of Lfcin derivatives identified the helix propensity of the amino acid sequence corresponding to residues 4-9 as the most critical factor for its antimicrobial activity against Escherichia coli. nih.govacs.org This was followed in importance by the cationic charge pattern in the same region. nih.govacs.org These findings provide a computational basis for the targeted modification of this "antimicrobial core" to enhance potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational strategy that has been employed to identify the key structural parameters governing the antimicrobial efficacy of LfcinB derivatives. nih.gov A QSAR study on 15-residue murine lactoferricin derivatives revealed that the net charge, charge asymmetry, and micelle affinity of the peptides were the most influential parameters affecting their antimicrobial activity. nih.gov Such models can generate predictive equations that correlate these physicochemical descriptors with biological activity, allowing for the in silico design of peptides with improved performance. researchgate.net

Molecular docking and simulation techniques are also utilized to visualize and analyze the interactions between LfcinB derivatives and their biological targets, such as microbial membranes or specific intracellular molecules. researchgate.net These methods can predict the binding affinity and orientation of a peptide, providing insights into its mechanism of action. For example, molecular modeling has been used to explain the differences in antimicrobial activity between bovine and human lactoferricin derivatives by analyzing their three-dimensional structures and interactions with model membranes. oup.comresearchgate.net Such structural insights are invaluable for designing derivatives with enhanced target specificity and efficacy.

The integration of these computational approaches facilitates a more directed and efficient peptide engineering process. By predicting the impact of specific amino acid substitutions or structural modifications, researchers can prioritize the synthesis of the most promising LfcinB (4-14) derivatives for subsequent experimental validation.

Biophysical Characterization and Membrane Interaction Models for Lactoferricin B 4 14

Vesicle Disruption Assays (e.g., Calcein (B42510) Leakage)

Vesicle disruption assays are fundamental in assessing the ability of antimicrobial peptides to compromise the integrity of a lipid bilayer. The calcein leakage assay is a widely used method that entraps the fluorescent dye calcein within liposomes (vesicles) at a concentration that leads to self-quenching. If the peptide disrupts the membrane, calcein is released into the surrounding buffer, leading to its dequenching and a measurable increase in fluorescence intensity. This provides a direct measure of membrane permeabilization.

Studies on Lactoferricin (B1576259) B and its derivatives have consistently demonstrated their capacity to induce leakage from model vesicles. nii.ac.jpnih.gov The extent and rate of leakage are dependent on factors such as peptide concentration and the lipid composition of the vesicles. For instance, membranes containing anionic phospholipids (B1166683), which mimic bacterial membranes, are generally more susceptible to disruption by the cationic Lactoferricin B peptides. nih.gov The interaction is often initiated by electrostatic attraction between the positively charged peptide and the negatively charged membrane surface. researchgate.net While specific quantitative data for the (4-14) fragment is often embedded within broader studies, the general findings indicate a concentration-dependent increase in calcein leakage, confirming the membrane-disrupting capabilities of the lactoferricin family of peptides. nih.gov

| Parameter | Observation with Lactoferricin B Peptides | Implication |

| Peptide Concentration | Increased peptide concentration leads to a higher percentage of calcein leakage. | The degree of membrane disruption is dose-dependent. |

| Lipid Composition | Leakage is more pronounced in vesicles with anionic phospholipids (e.g., phosphatidylglycerol). nih.gov | Peptides preferentially target negatively charged membranes, similar to those of bacteria. |

| Mechanism | Leakage can occur through pore formation or more general membrane destabilization. nii.ac.jp | Indicates a direct physical disruption of the lipid bilayer. |

Transmembrane Potential Measurement (e.g., DIBAC4(3) Dye)

The maintenance of a transmembrane potential is crucial for the viability of microbial cells. Many antimicrobial peptides, including those derived from lactoferrin, are known to disrupt this potential. The voltage-sensitive dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)) is often used to monitor changes in membrane potential. uva.nlmdpi.com This anionic dye is largely excluded from healthy cells that maintain a negative-inside membrane potential. However, upon membrane depolarization, the dye can enter the cell and bind to intracellular components, resulting in a significant increase in its fluorescence. uva.nlnih.gov